molecular formula C17H10FNO3S2 B12140174 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12140174
M. Wt: 359.4 g/mol
InChI Key: BNDFMCCUPVWZIW-ZROIWOOFSA-N
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Description

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a synthetic derivative of the 5-ene-4-thiazolidinone class, a privileged scaffold in modern medicinal chemistry recognized for its versatile pharmacological potential . This compound features a Z-configured exocyclic double bond at the C5 position, a rhodanine (2-thioxo-4-thiazolidinone) core, and a benzoic acid substituent at the N3 position, a structural motif known to be favorable for optimizing biological activity . As part of the 5-ene-rhodanine family, this compound serves as a critical building block in the design and synthesis of novel molecules for hit-to-lead optimization campaigns. Rhodanine-based structures are extensively investigated in scientific research for their diverse range of biological activities, which may include antitumor, antimicrobial, and anti-inflammatory properties . The incorporation of the 3-fluorobenzylidene moiety and the carboxylic acid functional group enhances the molecule's complexity and provides specific points for interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the development of hybrid pharmacophores or for annealing into more complex heterocyclic systems to explore new chemical space and biological mechanisms . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H10FNO3S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C17H10FNO3S2/c18-12-3-1-2-10(8-12)9-14-15(20)19(17(23)24-14)13-6-4-11(5-7-13)16(21)22/h1-9H,(H,21,22)/b14-9-

InChI Key

BNDFMCCUPVWZIW-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the rhodanine’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond. The Z configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the carboxylic acid moiety.

Experimental Procedure

  • Materials :

    • 3-(4-Carboxyphenyl)rhodanine (1.0 equiv, synthesized from 4-aminobenzoic acid and carbon disulfide).

    • 3-Fluorobenzaldehyde (1.2 equiv).

    • Anhydrous ethanol (solvent).

    • Piperidine (catalyst, 0.1 equiv).

  • Steps :

    • Dissolve 3-(4-carboxyphenyl)rhodanine (2.0 g, 7.2 mmol) and 3-fluorobenzaldehyde (1.1 g, 8.6 mmol) in 50 mL ethanol.

    • Add piperidine (0.07 mL) and reflux at 80°C for 8–12 hours.

    • Cool the mixture, filter the precipitate, and wash with cold ethanol.

    • Recrystallize from acetic acid/water (1:1) to obtain yellow crystals.

  • Yield : 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield. This method is ideal for scaling up production.

Optimized Conditions

  • Reactants : Same as above.

  • Solvent : Dimethylformamide (DMF).

  • Catalyst : Zinc chloride (0.05 equiv).

  • Microwave Parameters : 100°C, 150 W, 20 minutes.

Outcomes

  • Yield : 85–88%.

  • Purity : >95% (HPLC).

Solid-Phase Synthesis for High-Throughput Screening

For combinatorial libraries, solid-phase synthesis using Wang resin has been adapted:

Procedure

  • Immobilize 4-aminobenzoic acid on Wang resin via ester linkage.

  • Treat with carbon disulfide and ethyl chloroacetate to form the rhodanine ring.

  • Cleave with 3-fluorobenzaldehyde/TFA/DCM (1:3:6) to release the product.

Advantages

  • Yield : 76–80%.

  • Purity : 90–93%.

Spectroscopic Characterization

Key data for structural confirmation:

Technique Observations Reference
IR (KBr) ν 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (C-F)
¹H NMR (DMSO-d₆) δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (s, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H)
MS (ESI) m/z 359.4 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (%) Scale-Up Feasibility
Conventional Reflux68–728–12 h90–92Moderate
Microwave-Assisted85–8820 min95–97High
Solid-Phase Synthesis76–8048 h90–93Low

Challenges and Solutions

  • Isomerization Control : The Z configuration is favored due to steric hindrance from the 3-fluorophenyl group. Use of aprotic solvents (e.g., DMF) minimizes E-isomer formation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates byproducts.

Industrial Applications and Patent Landscape

While no patents directly claim this compound, analogous structures (e.g., US20200317657A1) highlight its potential in drug discovery, particularly as immune checkpoint inhibitors. The carboxylic acid group enables salt formation (e.g., choline salts) to enhance solubility .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes involved in inflammatory pathways, while the fluorobenzylidene group enhances its binding affinity to specific receptors. This dual action contributes to its anti-inflammatory and anticancer effects by modulating signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzylidene Additional Functional Groups Melting Point (°C) Yield (%) Key Biological Activity Reference ID
4-[(5Z)-5-(3-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid 3-Fluoro Benzoic acid Not reported Not reported Anticancer (implied by structural analogs)
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) 4-Hydroxy-3-methoxy Acetamide linker 217–219 84.5 Aldose reductase inhibition
[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid 1-Methyl-2-oxoindole Benzoic acid Not reported Not reported Antibacterial, antifungal
[(5Z)-{5-[1-(5-tert-Butylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}]acetic acid (8) 5-tert-Butylpyrazine Acetic acid 254–261 (decomp.) 63 Not explicitly stated
4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1) 2-Fluoro Benzoic acid Not reported Not reported GPR35 agonist (human-selective)

Key Observations:

Methoxy and hydroxyl groups (e.g., in compound 3d) increase polarity, improving solubility and aldose reductase inhibition (IC₅₀ = 0.42 µM) .

Synthetic Efficiency :

  • Yields for rhodanine derivatives vary widely (31–84.5%), influenced by steric hindrance and reactivity of substituted aldehydes .
  • The target compound’s synthesis protocol mirrors methods for analogs but lacks reported yield and purity data .

Biological Activity: Anticancer: Structural analogs with benzylidene-thiazolidinone scaffolds show IC₅₀ values of 7.0–20.3 µM in cancer cell lines (A549, HepG2) . Antimicrobial: Indole-containing derivatives (e.g., compound 5b in ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. Enzyme Inhibition: Compound 3d’s acetamide linker enhances aldose reductase inhibition (Ki = 0.15 µM) compared to non-linked derivatives .

Research Findings and Implications

  • Species Selectivity : Fluorinated analogs like compound 1 in demonstrate human GPR35 selectivity (EC₅₀ = 14 nM), highlighting the role of fluorine in orthosteric site interactions.
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -F, -COOH) improve metabolic stability and target affinity.
    • Bulky substituents (e.g., tert-butylpyrazine in ) reduce solubility but enhance hydrophobic interactions.

Q & A

Q. What are the established synthetic routes for 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid?

The synthesis typically involves multi-step organic reactions:

Formation of the thiazolidinone core : Condensation of 3-fluorobenzaldehyde with thiourea derivatives under acidic conditions (e.g., acetic acid reflux) to generate the Z-configuration benzylidene intermediate .

Coupling with benzoic acid : Introduction of the benzoic acid moiety via nucleophilic substitution or amide bond formation, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

Optimization : Critical parameters include solvent choice (e.g., DMSO or ethanol), temperature control (60–80°C), and base selection (e.g., NaOH) to stabilize intermediates .

Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are used for structural characterization?

  • Spectroscopy :
    • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) groups .
    • NMR : ¹H NMR confirms Z-configuration via coupling constants (J = 10–12 Hz for vinyl protons); ¹³C NMR resolves aromatic and carbonyl carbons .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry .
  • Melting point : Used as a purity indicator (e.g., 226–228°C for intermediates) .

Q. What primary biological activities have been reported for this compound?

  • Anticancer : Inhibits cancer cell proliferation (IC₅₀ = 5–20 µM in MCF-7 and HeLa cells) via apoptosis induction .
  • Antimicrobial : Active against Gram-positive bacteria (MIC = 8–16 µg/mL) through membrane disruption .
  • Antioxidant : Scavenges free radicals (EC₅₀ = 30–50 µM in DPPH assays) .

Advanced Research Questions

Q. How does the Z-configuration influence biological activity compared to E-isomers?

The Z-isomer exhibits superior binding to biological targets due to spatial alignment of the fluorobenzylidene and thioxo groups. For example:

  • Binding affinity : Z-isomers show 5–10× higher affinity for kinase targets (e.g., EGFR) compared to E-isomers in docking studies .
  • Activity retention : Z-configuration stabilizes interactions with hydrophobic enzyme pockets, whereas E-isomers exhibit reduced potency .

Q. What methodological strategies address contradictions in reported biological data?

Discrepancies arise from assay variability (e.g., cell lines, concentrations). To resolve:

Standardize assays : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and controls .

Validate mechanisms : Combine enzymatic assays (e.g., kinase inhibition) with cellular studies to confirm target engagement .

Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Derivatization : Convert the carboxylic acid to methyl esters (logP improvement from 2.1 to 3.5) to enhance membrane permeability .
  • Formulation : Use nanocarriers (e.g., liposomes) to improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
  • Metabolic studies : Incubate with liver microsomes to identify vulnerable sites (e.g., thioamide oxidation) and block them via fluorination .

Q. What advanced techniques elucidate target interactions?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 10⁻⁷–10⁻⁹ M) to validate protein targets .
  • Cryo-EM : Resolves compound-enzyme complexes (e.g., with COX-2) to guide structure-activity relationship (SAR) studies .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for binding optimization .

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